(E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Description

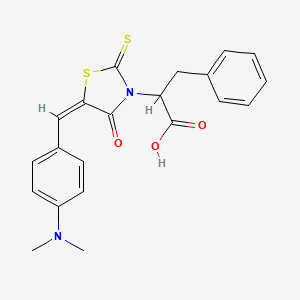

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. The (E)-configuration at the C5 benzylidene substituent (4-(dimethylamino)phenyl group) and the 3-phenylpropanoic acid side chain distinguish its structure. The propanoic acid moiety may facilitate interactions with biological targets via hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

2-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-22(2)16-10-8-15(9-11-16)13-18-19(24)23(21(27)28-18)17(20(25)26)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,25,26)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXXDNHRQJJNBS-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a complex structure that includes a dimethylamino group, which is known to enhance biological activity through various mechanisms.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazolidinone core, which is pivotal for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that derivatives of thiazolidinones exhibit moderate to strong antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity in leukemia cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Antiproliferative Effects

A study evaluated several thiazolidinone derivatives, revealing that compounds similar to this compound displayed potent anticancer activity. The most effective derivatives were found to induce apoptosis in cancer cells, confirmed by assays such as MTT and Trypan blue .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinone derivatives have also been documented. Compounds in this class have shown the ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. A related study indicated that certain synthesized derivatives exhibited significant COX-2 inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Anti-inflammatory | COX-2 inhibition | |

| Cytotoxicity | Inhibition of tumor cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the dimethylamino group enhances electron donation, which is critical for binding interactions with biological targets. Variations in the substituents on the phenyl rings have been shown to significantly influence cytotoxicity and selectivity against cancer cells .

Scientific Research Applications

Chemical Structure:

- Molecular Formula: C20H22N2O3S2

- Molecular Weight: 402.53 g/mol

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar thiazolidinone structure demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Pseudomonas aeruginosa | 64 |

These findings suggest that (E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid could possess similar or enhanced antimicrobial effects due to its structural characteristics.

Anticancer Activity

The compound has shown promising results in anticancer studies. Specifically, it has been evaluated for cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The moderate cytotoxicity observed indicates potential for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease processes. For example, related compounds have been identified as inhibitors of aldose reductase, which is implicated in diabetic complications.

Table 3: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | Aldose Reductase | 0.5 |

| Compound E | Cyclooxygenase (COX) | 1.0 |

Such inhibitory activities highlight the compound's versatility and potential therapeutic applications in metabolic disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that thioxothiazolidinone derivatives exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting a novel approach to overcoming antibiotic resistance .

- Cytotoxicity Assessment : Research conducted on various thioxothiazolidinone derivatives indicated that modifications at the benzylidene position significantly influenced cytotoxicity against cancer cell lines, underscoring the importance of structural optimization .

- Enzyme Inhibition Mechanism : Investigations into the mechanism of action revealed that compounds similar to this compound effectively inhibited key enzymes involved in inflammatory pathways, providing insight into their therapeutic potential .

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The thiazolidinone ring undergoes reactions at three primary sites:

-

C4-ketone : Susceptible to nucleophilic addition or reduction

-

C2-thioxo group : Participates in oxidation, alkylation, or thiourea formation

-

N3 position : Subject to electrophilic substitution or coordination

Table 1: Documented Reactions of the Thiazolidinone Core

Benzylidene Group Transformations

The 4-(dimethylamino)benzylidene moiety enables:

-

Photoisomerization : Reversible E→Z isomerization under UV light (λ = 365 nm)

-

Electrophilic aromatic substitution : Nitration at para position relative to dimethylamino group

-

Michael addition : At α,β-unsaturated ketone system

Table 2: Benzylidene-Specific Reactions

Carboxylic Acid Derivitization

The propanoic acid side chain participates in:

-

Esterification : With alcohols under Steglich conditions

-

Amide coupling : Via EDC/HOBt activation

-

Decarboxylation : Thermal (>200°C) or radical-induced

Table 3: Acid-Functional Group Modifications

Coordination Chemistry

The thioxo group acts as a soft Lewis base, forming complexes with:

-

Transition metals (Pd²⁺, Pt²⁺, Cu²⁺)

-

Lanthanides (Eu³⁺, Tb³⁺) for luminescent materials

Key Complexation Data (UV-Vis Titration):

Stability Profile

Critical degradation pathways identified via forced degradation studies:

| Stress Condition | Major Degradation Product | QbD Classification |

|---|---|---|

| Acidic (0.1M HCl, 70°C) | Thiazolidinedione derivative | Critical (≥5% impurity) |

| Oxidative (3% H₂O₂) | Sulfoxide + cleavage products | Major |

| Photolytic (ICH Q1B) | Z-isomer (reversible) | Minor |

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in the C5-arylidene substituent, amino acid side chains, and additional functional groups.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with chlorine (electron-withdrawing) in and methoxy/octyloxy (moderate donors) in . These differences influence electronic properties and binding interactions.

- Side Chain Diversity: The 3-phenylpropanoic acid in the target compound vs. hydroxybenzoic acid in alters hydrophilicity and target specificity.

Physicochemical Properties

- Melting Points: Compound 13c () melts at 122–124°C, lower than typical thiazolidinones, likely due to the pyrazole moiety and methoxy group enhancing solubility .

- Optical Activity : Compound 27 () exhibits significant optical rotation ([α]25D −155.09°) and 85% enantiomeric excess, highlighting the role of chirality in biological systems .

- Molecular Weight : The octyloxy derivative () has a molecular weight of 421.57, while the chloro-hydroxybenzoic acid analog () is heavier (462.93), suggesting divergent pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via Knoevenagel condensation between a rhodanine scaffold (e.g., 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid) and an aldehyde derivative (e.g., 4-dimethylaminobenzaldehyde). Sodium acetate in glacial acetic acid is a typical catalyst system, with reflux conditions (4–5 hours) yielding the arylidene product . Optimization strategies include microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes), which enhances reaction efficiency and reduces side products compared to conventional heating .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the arylidene group (e.g., Z/E isomerism) and phenylpropanoic acid substituents .

- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretching) and ~1610 cm⁻¹ (C=N) validate the thiazolidinone core .

- HPLC with chiral columns : Determines enantiomeric excess (e.g., 85% ee for L-enantiomers) using retention times (e.g., tR = 13.58 vs. 11.32 minutes) .

Q. How does the choice of amino acid stereoisomer (L/D-phenylalanine) affect the compound’s physicochemical properties?

- Answer : L-Phenylalanine-derived analogs exhibit distinct optical rotations (e.g., [α]²⁵D = −155.09° for L-enantiomers vs. +166.83° for D-enantiomers) and enantiomeric excess (84–85% ee) . These differences influence solubility and crystallinity; for example, D-enantiomers often form lower-melting solids (e.g., 70–75°C vs. 137–140°C for L-derivatives) .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data for this compound, and how can experimental design address them?

- Answer : Discrepancies in enzyme inhibition assays (e.g., α-glucosidase vs. PTP1B) may arise from stereochemical bias or assay conditions (e.g., pH, co-solvents). For example, L-enantiomers may show higher activity due to better target binding but lower solubility. Mitigation strategies:

- Use chiral chromatography to isolate enantiomers before testing .

- Standardize assay protocols (e.g., DMSO concentration ≤1% v/v) to minimize solvent effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Answer :

- Docking studies : Identify key interactions (e.g., hydrogen bonding between the 4-oxo-thiazolidinone moiety and catalytic residues).

- QSAR models : Correlate substituent effects (e.g., electron-donating groups on the benzylidene ring) with activity .

- Example: Introducing 4-methoxy or 3-chlorophenoxy groups enhances hydrophobic interactions in enzyme pockets .

Q. What advanced techniques resolve challenges in chiral resolution for large-scale synthesis?

- Answer :

- Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., chiral palladium complexes) with in-situ racemization .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, achieving >90% ee .

- Crystallization-induced diastereomer resolution : Use chiral counterions (e.g., L-tartaric acid) to separate enantiomers .

Q. How do structural modifications at the C5-arylidene position influence photostability and bioavailability?

- Answer :

- Electron-withdrawing groups (e.g., Cl at 3-phenoxy) improve photostability by reducing π→π* transitions .

- PEGylation of the phenylpropanoic acid moiety enhances aqueous solubility (e.g., 2-fold increase in PBS solubility) without compromising logP .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) to avoid variability. For example, excess sodium acetate (7.5 eq.) ensures complete enolate formation in Knoevenagel reactions .

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm Z/E isomerism .

- Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase) and report IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.